

Technical Guide: Infrared Spectroscopy Characterization of (2R)-2-Isopropylmorpholine HCl

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Compound of Interest

Compound Name:	(2R)-2-(propan-2-yl)morpholine hydrochloride
CAS No.:	185544-82-5
Cat. No.:	B599418

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Executive Summary

Compound: (2R)-2-Isopropylmorpholine Hydrochloride CAS: (Specific enantiomer often unlisted; Racemate: 10024-89-2 / Free base analogs) Application: Chiral building block for medicinal chemistry (e.g., synthesis of selective serotonin reuptake inhibitors or receptor modulators).

This guide provides a technical analysis of the infrared (IR) spectral characteristics of (2R)-2-isopropylmorpholine HCl. Unlike simple solvent comparisons, this document focuses on the structural validation of the salt form versus its free base and evaluates the performance of sampling techniques (ATR vs. KBr) specifically for hygroscopic amine salts.

Part 1: Theoretical Framework & Spectral Prediction The Chiral Challenge in IR

It is critical to establish the limitations of IR spectroscopy regarding chirality. (2R)-2-isopropylmorpholine HCl and its enantiomer, (2S)-2-isopropylmorpholine HCl, will exhibit identical IR spectra in solution and typically in the solid state, provided they share the same crystalline polymorph. IR spectroscopy measures bond vibration frequencies, which are unaffected by the spatial arrangement of the chiral center in an achiral environment.

- Expert Insight: To distinguish the (2R) enantiomer from the (2S), one must use Chiral HPLC or Vibrational Circular Dichroism (VCD), not standard FTIR.

Structural Dissection

The spectrum is a superposition of three distinct vibrational "fingerprints":

- The Morpholine Core: Characterized by strong ether (C-O-C) stretching.
- The Isopropyl Substituent: Identified by the gem-dimethyl split umbrella mode.
- The Hydrochloride Salt: Dominates the high-frequency region with broad ammonium (N-H) bands, distinguishing it from the free base.

Part 2: Comparative Analysis (Performance & Identification)

Comparison A: Chemical State (HCl Salt vs. Free Base)

The most critical quality control check in synthesis is confirming the complete formation of the hydrochloride salt.

Feature	(2R)-2-Isopropylmorpholine Free Base	(2R)-2-Isopropylmorpholine HCl Salt
3500–3300 cm ⁻¹	Sharp, medium band (N-H stretch). Indicates unprotonated secondary amine.	Absent or obscured.
3000–2400 cm ⁻¹	Discrete C-H stretching (2960–2850 cm ⁻¹). Baseline is relatively flat.	Broad, strong "Ammonium Band". Multiple overlapping sub-bands (Fermi resonance) due to N-H stretching.
1600–1580 cm ⁻¹	Weak N-H bending (scissoring).	Medium/Strong band (~1580–1620 cm ⁻¹). N-H deformation.
Hygroscopicity	Low to Moderate (Liquid/Oily).	High (Solid). Rapidly absorbs atmospheric water, appearing as a broad O-H stretch at ~3400 cm ⁻¹ .

Comparison B: Sampling Performance (ATR vs. KBr)

For this specific hygroscopic salt, the choice of sampling technique dictates data quality.

Parameter	Attenuated Total Reflectance (ATR)	Transmission (KBr Pellet)
Suitability for HCl Salts	Excellent. Minimal sample prep reduces exposure to humid air.	Poor. KBr is hygroscopic; the pellet preparation often introduces moisture artifacts.
Spectral Resolution	Good, but intensity decreases at higher wavenumbers (penetration depth dependence).	Excellent resolution; "True" absorption spectrum.
Sample Recovery	Non-destructive. Sample can be recovered. ^{[1][2][3][4][5][6][7][8]}	Destructive. Sample is pressed into a salt matrix.
Recommendation	Primary Method for routine QC and ID.	Secondary Method only if library matching requires transmission data.

Part 3: Detailed Peak Assignment

The following table synthesizes theoretical group frequencies with empirical data from analogous morpholine salts.

Table 1: Diagnostic IR Peaks for (2R)-2-Isopropylmorpholine HCl

Wavenumber (cm ⁻¹)	Vibrational Mode	Assignment & Notes
2400 – 3000	(N-H)) Stretch	Primary Salt Indicator. A broad, complex band characteristic of amine hydrochlorides. Often contains "combination bands" (overtones).
2960 – 2850	(C-H) Stretch	Alkyl C-H stretching from the isopropyl group and morpholine ring. Often appears as "shoulders" on the broad ammonium band.
~1600	(N-H)) Scissoring	Salt Confirmation. Deformation vibration of the charged nitrogen center.
1450 – 1470	(CH)) Scissoring	Methylene deformation in the morpholine ring.
1385 & 1365	(CH)) gem-Dimethyl	Isopropyl Identifier. A characteristic "doublet" (split peak) caused by the two methyl groups on the isopropyl chain.
1060 – 1150	(C-O-C) Stretch	Morpholine Core Identifier. Strong, distinct band due to the ether linkage in the ring. Usually the strongest peak in the fingerprint region.
800 – 900	Ring Breathing	Skeletal vibrations of the morpholine ring.

Part 4: Experimental Protocols

Protocol: ATR-FTIR (Recommended)

Rationale: Minimizes water uptake, which is critical for the hygroscopic HCl salt.

- System Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum is collected on a dry crystal.
- Sample Loading: Place approximately 2–5 mg of (2R)-2-isopropylmorpholine HCl solid directly onto the center of the crystal.
- Compression: Lower the pressure arm (anvil) until the force gauge registers the optimal contact pressure (typically 80–100 clicks on standard torque knobs).
 - Note: Insufficient pressure yields noisy spectra; excessive pressure can crack ZnSe crystals (Diamond is more robust).
- Acquisition: Scan range 4000–600 cm^{-1} . Resolution: 4 cm^{-1} . Scans: 16 or 32.
- Post-Processing: Apply "ATR Correction" (if comparing to KBr library data) to account for penetration depth variation.

Protocol: KBr Pellet (Legacy/Reference)

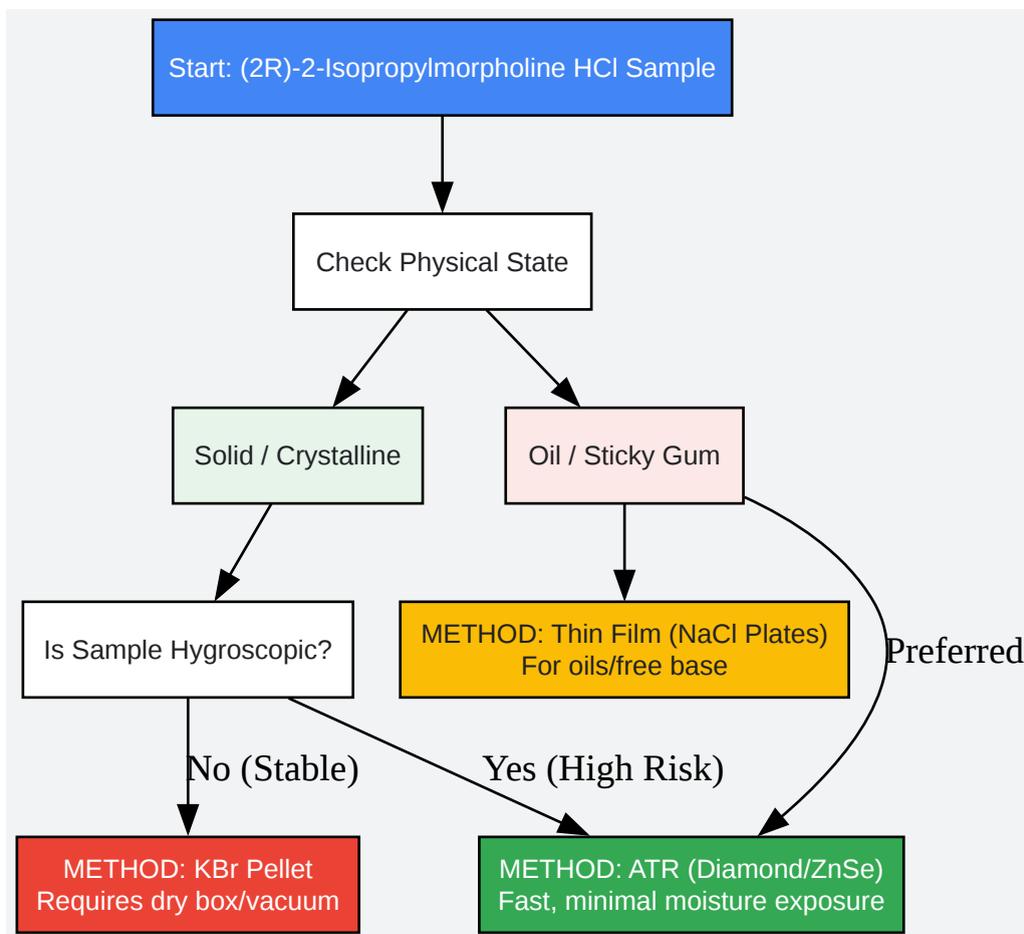
Rationale: Used only when direct transmission comparison to historical libraries is required.

- Drying: Dry analytical grade KBr powder at 110°C for 2 hours prior to use. Store in a desiccator.
- Grinding: Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr). Grind gently in an agate mortar.
 - Warning: Do not over-grind hygroscopic salts; the heat of friction can induce moisture absorption.
- Pressing: Transfer mixture to a die set. Evacuate air (vacuum pump) for 2 minutes to remove trapped moisture. Press at 8–10 tons for 1 minute.

- Validation: Inspect the pellet. It must be transparent/translucent. If opaque (white), particle size is too large or moisture is present.

Part 5: Visualization & Logic

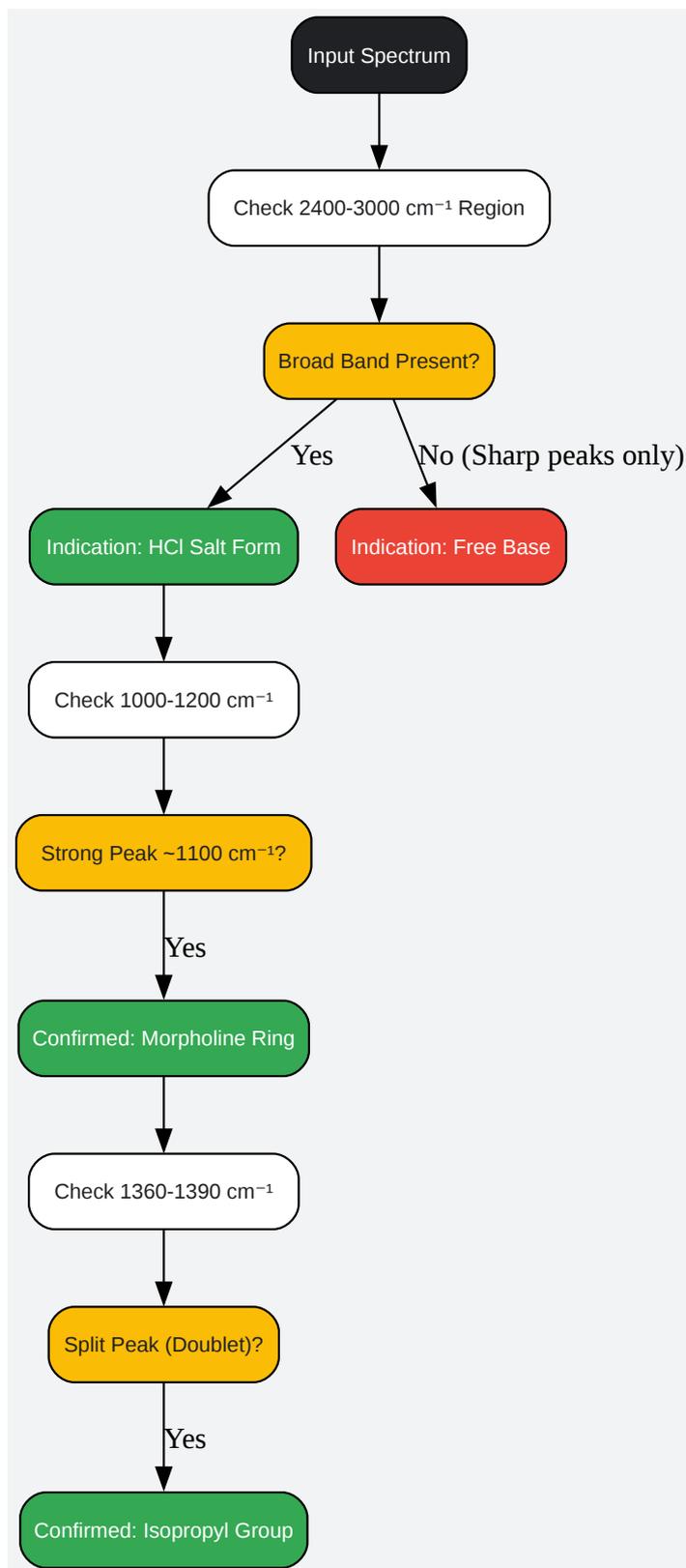
Workflow: Sample Preparation Decision Tree



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Caption: Decision logic for selecting the optimal IR sampling technique based on physical state and hygroscopicity.

Spectral Interpretation Logic



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Caption: Step-by-step spectral analysis flow to validate the chemical identity of the compound.

References

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